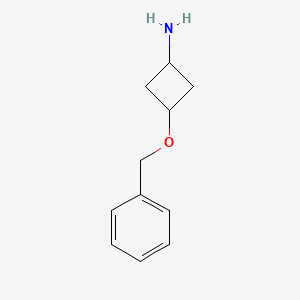

cis-3-(Benzyloxy)cyclobutanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-phenylmethoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSQDBGCDZWPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of cis-3-(Benzyloxy)cyclobutanamine: A Technical Guide

This document provides an in-depth technical guide for the synthesis of cis-3-(Benzyloxy)cyclobutanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two major stages: the preparation of the key intermediate, 3-(benzyloxy)cyclobutan-1-one, followed by its stereoselective conversion to the target cis-amine. This guide collates information from various patented methods and established chemical principles to provide actionable protocols for research and development professionals.

Stage 1: Synthesis of the Key Intermediate: 3-(Benzyloxy)cyclobutan-1-one

The synthesis of the cyclobutanone precursor is critical and can be achieved through several routes. Two prominent pathways are detailed below, starting from different commercially available materials.

Pathway A: From Benzyl Vinyl Ether and Trichloroacetyl Chloride

This pathway involves a [2+2] cycloaddition followed by dechlorination. It is an effective method for constructing the cyclobutane ring with the desired benzyloxy substituent already in place.

Caption: Synthesis of 3-(Benzyloxy)cyclobutan-1-one via [2+2] Cycloaddition.

Pathway B: From 3-Dibromo-2,2-dimethoxypropane

An alternative route begins with more fundamental building blocks and involves a series of transformations including nucleophilic substitution, deprotection, a Hunsdiecker reaction, and a final substitution with benzyl alcohol.[1] This pathway is suitable for laboratories equipped for multi-step synthesis.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the key intermediate, 3-(benzyloxy)cyclobutan-1-one.

| Step | Reaction | Starting Materials | Key Reagents | Reported Yield | Reference |

| Pathway A | |||||

| 1 | [2+2] Cycloaddition | Benzyl vinyl ether | Trichloroacetyl chloride, Zn-Cu couple | Not specified | [1][2] |

| 2 | Dechlorination | 2,2-Dichloro-3-(benzyloxy)cyclobutanone | Zinc powder, Acetic acid | 84-87% | [2] |

| Overall | Benzyl vinyl ether | ~55% | [2] | ||

| Pathway B | |||||

| 1 | Nucleophilic Substitution | 3-Dibromo-2,2-dimethoxypropane, Diisopropyl malonate | NaH, DMF | 90% | [1] |

| 2 | Deprotection/Hydrolysis | Diisopropyl 2,2-dimethoxycyclobutane-1,1-dicarboxylate | HCl (aq) | 98% | [1] |

| 3 | Hunsdiecker Reaction | 3-Oxocyclobutane-1-carboxylic acid | Silver oxide, Bromine | Not specified | [1] |

| 4 | Nucleophilic Substitution | 3-Bromocyclobutan-1-one | Benzyl alcohol, Base | Not specified | [1] |

Stage 2: Stereoselective Synthesis of this compound

With the ketone intermediate in hand, the next stage focuses on the stereoselective introduction of the amine functionality to yield the desired cis isomer. This is achieved via a two-step process: formation of an oxime followed by a diastereoselective reduction.

Caption: Conversion of Ketone Intermediate to the Target cis-Amine.

The stereochemical outcome of the reduction is directed by the existing benzyloxy group. The reducing agent is expected to approach the oxime from the face opposite to the sterically bulky benzyloxy group, resulting in the preferential formation of the cis product.

Experimental Protocols

Protocol for 3-(Benzyloxy)cyclobutan-1-one (Pathway A, Step 2)

This protocol details the dechlorination of the cycloadduct intermediate.[2]

-

Dissolution: Dissolve 2,2-dichloro-3-(benzyloxy)cyclobutanone (125 g, 0.5 mol) in a mixture of 1000 mL of water and 1000 mL of acetic acid.

-

Addition of Zinc: To the stirred solution, slowly add zinc powder (100 g, 1.5 mol) at room temperature.

-

Reaction: Continue stirring for 1 hour at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Extraction: Extract the filtrate with diethyl ether (3 x 500 mL).

-

Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield 3-(benzyloxy)-1-cyclobutanone (77.6 g, 87% yield).[2]

Proposed Protocol for this compound (Steps 3 & 4)

This proposed protocol is based on standard organic transformations for the conversion of ketones to amines.

Step 3: Oximation

-

Setup: To a solution of 3-(benzyloxy)cyclobutan-1-one (10.0 g, 56.7 mmol) in ethanol (150 mL), add hydroxylamine hydrochloride (4.73 g, 68.1 mmol) and pyridine (6.85 mL, 85.1 mmol).

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

-

Purification: Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(benzyloxy)cyclobutan-1-one oxime, which can often be used in the next step without further purification.

Step 4: Diastereoselective Reduction

-

Setup: Dissolve the crude oxime from the previous step in a suitable solvent such as methanol or ethanol (200 mL) in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (4.29 g, 113.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic (pH ~2).

-

Work-up: Make the solution basic (pH ~12) by the addition of 6M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (4 x 100 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel to separate the cis and trans isomers and afford pure this compound.

References

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-(benzyloxy)cyclobutanamine, a valuable building block in medicinal chemistry. Due to its rigid cyclobutane core and the presence of a versatile benzyloxy group, this compound serves as an important scaffold for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, and provides robust, literature-derived experimental protocols for its synthesis. A significant focus is placed on its potential application as a linker in Proteolysis Targeting Chimeras (PROTACs), a cutting-edge therapeutic modality.

Chemical Structure and Properties

This compound is a disubstituted cyclobutane derivative featuring a benzyloxy ether and an amine functional group in a cis stereochemical relationship. The rigid, puckered conformation of the cyclobutane ring provides a defined spatial arrangement of its substituents, a desirable feature in rational drug design.

Table 1: Physicochemical and Spectral Properties of this compound and Precursors

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₅NO | N/A |

| Molecular Weight | 177.24 g/mol | N/A |

| CAS Number | 206660-72-2 | N/A |

| Appearance | Light yellow liquid (predicted) | Commercial Suppliers |

| Boiling Point | 268.5 ± 33.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 10.24 ± 0.40 (Predicted) | ChemicalBook[1] |

| LogP | 2.39320 | Molbase[2] |

| SMILES | N[C@H]1C--INVALID-LINK--C1 | BLD Pharm[3] |

| ¹H NMR (CDCl₃) of Precursor 3-(Benzyloxy)cyclobutanone | δ 7.40-7.29 (m, 5H), 4.53 (s, 2H), 4.38 (tt, J=6.6, 4.7Hz, 1H), 3.3-3.1 (m, 4H) | ChemicalBook[4] |

Note: Most physical properties are predicted values from chemical suppliers due to the limited availability of experimentally determined data in peer-reviewed literature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the reductive amination of the corresponding ketone or the conversion of the analogous alcohol. The benzyloxy group is a stable ether protecting group, compatible with a range of reaction conditions.[5][6][7]

Method 1: Reductive Amination of 3-(Benzyloxy)cyclobutanone

This is a highly efficient one-pot method for the synthesis of primary amines from ketones.[8][9] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[10][11][12]

Experimental Protocol:

-

Imine Formation: To a solution of 3-(benzyloxy)cyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction is typically performed under mildly acidic conditions (pH 4-7) to promote imine formation while ensuring the amine nucleophile is not fully protonated.[13][14]

-

Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise. The use of NaBH₃CN is crucial as it selectively reduces the protonated imine (iminium ion) much faster than the starting ketone.[1][12]

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of 1M HCl. Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound. The cis isomer is often the major product in the reduction of 3-substituted cyclobutanones.

Mechanism Overview:

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 3-(benzyloxy)cyclobutanone, forming a hemiaminal intermediate.[8] Subsequent dehydration under mildly acidic conditions yields an imine.[3] The imine is then protonated to form a more electrophilic iminium ion, which is rapidly reduced by the hydride transfer from sodium cyanoborohydride to give the final amine product.[13]

Method 2: Conversion from cis-3-(Benzyloxy)cyclobutanol via Mitsunobu Reaction

This method provides an alternative route starting from the corresponding alcohol, cis-3-(benzyloxy)cyclobutanol. The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry.[15][16] To obtain the cis-amine, one would ideally start with the trans-alcohol. However, direct amination using nitrogen nucleophiles like phthalimide followed by deprotection is a common strategy.[15]

Experimental Protocol:

-

Reaction Setup: To a solution of cis-3-(benzyloxy)cyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic phthalimide.[16]

-

Work-up and Deprotection: After completion, remove the solvent under reduced pressure. The crude N-phthaloyl protected amine can be purified by column chromatography. Subsequent deprotection using hydrazine monohydrate in ethanol under reflux will cleave the phthalimide group to yield the desired primary amine.

-

Purification: After removal of the phthalhydrazide byproduct by filtration, the filtrate is concentrated, and the product is purified by acid-base extraction and/or column chromatography.

Application in Drug Discovery: A Scaffold for PROTAC Linkers

The rigid nature of the cyclobutane ring makes this compound and its derivatives attractive scaffolds for use as linkers in Proteolysis Targeting Chimeras (PROTACs).[17][18][19] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[20]

The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.[][22][23] The physicochemical properties of the linker, such as its length, rigidity, and polarity, significantly influence the overall properties of the PROTAC, including its cell permeability, solubility, and pharmacokinetic profile.[2][24]

Cycloalkane-based linkers, such as those derived from cyclobutane, introduce rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[24] This can lead to enhanced potency and selectivity. The benzyloxy and amine functionalities on the this compound scaffold provide convenient attachment points for the target protein ligand and the E3 ligase ligand.

Caption: Logical workflow of PROTAC-mediated protein degradation.

Mandatory Visualizations

Chemical Structure

Caption: 2D Structure of this compound.

Synthetic Workflow: Reductive Amination

Caption: Synthetic workflow via reductive amination.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its rigid three-dimensional structure and readily modifiable functional groups make it an ideal scaffold for creating molecules with precisely controlled spatial arrangements. The synthetic routes outlined in this guide, particularly the reductive amination of 3-(benzyloxy)cyclobutanone, offer efficient and scalable methods for its preparation. The emerging application of cyclobutane-containing scaffolds as linkers in PROTACs highlights the contemporary relevance of this compound and opens up new avenues for the development of novel therapeutics targeting protein degradation. Further exploration of this and related cyclobutane derivatives is warranted to fully exploit their potential in medicinal chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chempep.com [chempep.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Sodium cyanoborohydride [organic-chemistry.org]

- 11. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Mitsunobu Reaction [organic-chemistry.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 24. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to cis-3-(Benzyloxy)cyclobutanamine (CAS 206660-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-(Benzyloxy)cyclobutanamine is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications, drawing from research on structurally related compounds. While direct biological data for this compound is not extensively available in public literature, this document will extrapolate its potential utility based on the known bioactivity of similar chemical entities.

Chemical and Physical Properties

This compound is a primary amine with a benzyloxy substituent on a cyclobutane ring. The cis stereochemistry indicates that the benzyloxy and amino groups are on the same side of the ring.

| Property | Value | Source |

| CAS Number | 206660-72-2 | N/A |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Boiling Point | 268.5 ± 33.0 °C (Predicted) | |

| Density | 1.075 g/cm³ (Predicted) | |

| pKa | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 3-(Benzyloxy)-1-cyclobutanone

A known method for the synthesis of 3-(benzyloxy)-1-cyclobutanone involves a multi-step process starting from readily available commercial reagents. One such route is detailed in patent literature.[2]

Experimental Protocol:

-

Step 1: Ring Closure. Benzyl vinyl ether and trichloroacetyl chloride are used as starting materials to form a cyclobutane ring via a [2+2] cycloaddition, typically facilitated by a zinc-copper couple.

-

Step 2: Dechlorination. The resulting chlorinated cyclobutanone intermediate is then dechlorinated using zinc powder to yield 3-(benzyloxy)-1-cyclobutanone.[2]

Reductive Amination to Yield this compound

The conversion of 3-(benzyloxy)-1-cyclobutanone to the desired cis-amine can be achieved through reductive amination. The choice of reducing agent and reaction conditions is crucial for achieving high cis-selectivity.

Experimental Protocol:

-

Imine Formation: Dissolve 3-(benzyloxy)-1-cyclobutanone (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate, 7-10 eq) and a Lewis acid catalyst (e.g., titanium(IV) isopropoxide, if necessary) to facilitate the formation of the corresponding imine in situ.

-

Reduction: To the solution containing the imine, add a reducing agent. For stereoselective reduction to the cis isomer, a bulky reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) is often preferred. The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery

While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in compounds with demonstrated therapeutic potential. The rigid cyclobutane core serves as a valuable scaffold for positioning pharmacophoric groups in a defined three-dimensional space, which can lead to improved potency and selectivity for biological targets.

As a Scaffold for Anticancer Agents

A notable example of a related compound is a platinum(II) complex incorporating a derivative of 3-(benzyloxy)cyclobutane. This complex, cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II), has been synthesized and evaluated for its antiproliferative activity against several human cancer cell lines.[3]

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is adapted from the study on the aforementioned platinum(II) complex and can be used to evaluate the cytotoxic effects of new derivatives of this compound.[3]

-

Cell Seeding: Human cancer cell lines (e.g., HCT116, A549, MCF7) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight at 37 °C.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and serially diluted to the desired concentrations. The cells are then treated with these solutions and incubated for 72 hours.

-

MTT Assay: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL) is added to each well. The plates are incubated for a further 1-4 hours to allow for the formation of formazan crystals.

-

Data Acquisition: The MTT solution is removed, and the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%) are then calculated.

Caption: Workflow for an MTT-based cell viability assay.

Signaling Pathways: A Hypothetical Framework

Given the antiproliferative activity of the related platinum complex, it is plausible that derivatives of this compound could be designed to target pathways involved in cancer cell proliferation and survival. Platinum-based drugs typically exert their effects by inducing DNA damage, which in turn activates cell cycle arrest and apoptosis pathways.

Caption: Hypothetical signaling pathway for a DNA-damaging agent.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. While direct biological data for this compound is limited, the known activity of structurally related compounds, particularly in the area of oncology, suggests that it is a promising scaffold for further investigation. The synthetic protocols and experimental frameworks provided in this guide offer a starting point for researchers interested in exploring the potential of this and related cyclobutane derivatives in drug discovery. Future work should focus on the synthesis and biological evaluation of a library of compounds derived from this core structure to establish clear structure-activity relationships.

References

- 1. γ-Lactam synthesis from cyclobutanone via transoximation and the Beckmann rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

Unveiling the Physicochemical Properties and Synthetic Utility of cis-3-(Benzyloxy)cyclobutanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique molecular scaffolds is paramount to accessing novel chemical space and improving pharmacokinetic and pharmacodynamic properties. The cyclobutane motif, in particular, has garnered significant attention as a versatile building block. This technical guide provides an in-depth overview of cis-3-(Benzyloxy)cyclobutanamine, a key intermediate, focusing on its fundamental properties and synthetic applications that are pertinent to researchers in the field.

Core Physicochemical Data

The foundational physicochemical properties of this compound are essential for its application in synthesis and drug design. These key identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol [1] |

| CAS Number | 206660-72-2[2][3] |

Synthetic Pathways and Methodologies

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for analogous cyclobutane derivatives. A generalized synthetic workflow often involves the strategic functionalization of a cyclobutane core.

A plausible synthetic approach may start from a commercially available cyclobutanone derivative, such as 3-(benzyloxy)cyclobutanone. The transformation to the target amine can be achieved through reductive amination. This process typically involves the reaction of the ketone with an ammonia source or a primary amine in the presence of a reducing agent.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The cyclobutane ring offers a unique three-dimensional structure that can be exploited to orient pharmacophoric groups in a specific spatial arrangement, which is crucial for molecular recognition and biological activity.

Derivatives of cyclobutanamine are integral components in the development of a wide range of therapeutic agents. The rigid, puckered nature of the cyclobutane scaffold can impart favorable properties such as metabolic stability and conformational restriction. For instance, cyclobutane-containing compounds have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors.

Furthermore, the benzyloxy group serves as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a reactive handle for further molecular elaboration. This strategic protection and deprotection are fundamental in multi-step organic synthesis. The amino group, on the other hand, provides a key site for amide bond formation, sulfonylation, and other functionalizations to build molecular complexity.

In the context of drug development, cyclobutane derivatives have been explored as bioisosteric replacements for other cyclic and acyclic moieties to enhance drug-like properties. The unique stereochemistry of the cis isomer is of particular importance, as biological systems are often highly sensitive to the spatial orientation of functional groups. The ability to synthesize and incorporate stereochemically pure building blocks like this compound is therefore of high value to medicinal chemists. Research into platinum (II) complexes containing derivatives of 3-hydroxycyclobutane-1,1-dicarboxylic acid, for example, highlights the ongoing effort to design novel anticancer agents with improved efficacy and reduced toxicity.[4]

References

Spectroscopic Profile of cis-3-(Benzyloxy)cyclobutanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of cis-3-(Benzyloxy)cyclobutanamine. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of its structural features and comparison with related cyclobutane derivatives. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | ~3.5 - 4.0 | Multiplet | - |

| H-2, H-4 (cis) | ~2.4 - 2.8 | Multiplet | - |

| H-2, H-4 (trans) | ~1.8 - 2.2 | Multiplet | - |

| H-3 | ~4.2 - 4.6 | Multiplet | - |

| -CH₂- (benzyl) | ~4.5 | Singlet | - |

| Aromatic (benzyl) | ~7.2 - 7.4 | Multiplet | - |

| -NH₂ | ~1.5 - 2.5 (broad) | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~50 - 55 |

| C-2, C-4 | ~30 - 35 |

| C-3 | ~75 - 80 |

| -CH₂- (benzyl) | ~70 - 75 |

| Aromatic (benzyl) | ~127 - 138 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (ether) | 1050 - 1150 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]+• | 177.1154 |

| [M+H]+ | 178.1232 |

| [M-NH₂]+ | 161.1072 |

| [C₇H₇]+ (benzyl) | 91.0548 |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms, and to elucidate the stereochemistry of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Integrate all peaks and determine coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded H-C pairs.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C couplings.

-

Perform NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to confirm the cis stereochemistry through spatial proximity of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a film on a salt plate, and allow the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Perform a background scan of the clean salt plates or ATR crystal before running the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Full Scan Mode: Acquire a full scan spectrum to determine the molecular ion peak ([M]+• or [M+H]+).

-

MS/MS (Tandem Mass Spectrometry): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This can help in structural confirmation.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR analysis.

The Cyclobutane Core: A Launchpad for Novel Therapeutics Starting from cis-3-(Benzyloxy)cyclobutanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, puckered conformation of the cyclobutane ring has emerged as a valuable scaffold in modern medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, offering advantages in potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide explores the utility of a key starting material, cis-3-(Benzyloxy)cyclobutanamine , in the synthesis of novel compounds with therapeutic potential. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and insights into the potential mechanisms of action for derivatives of this versatile building block.

From Starting Material to Diverse Scaffolds: Synthetic Strategies

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the creation of diverse libraries of novel compounds. Key synthetic routes include N-acylation, N-sulfonylation, and N-alkylation.

N-Acylation: Building Amide Libraries

The formation of an amide bond is a cornerstone of medicinal chemistry. The reaction of this compound with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) yields a wide range of N-acyl derivatives.

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, the desired acyl chloride (1.0 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-24 hours) until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-acyl-cis-3-(Benzyloxy)cyclobutanamine derivative.

N-Sulfonylation: Accessing Sulfonamide Derivatives

Sulfonamides are a well-established pharmacophore found in a multitude of clinically used drugs. The reaction of this compound with sulfonyl chlorides provides access to a library of N-sulfonylated derivatives.

Experimental Protocol: General Procedure for N-Sulfonylation

In a round-bottom flask, this compound (1.0 eq) is dissolved in a suitable solvent such as pyridine or DCM containing a base like triethylamine (1.5 eq). The solution is cooled to 0 °C, and the desired sulfonyl chloride (1.1 eq) is added portion-wise. The reaction is stirred at room temperature for several hours until completion. The reaction mixture is then diluted with an organic solvent and washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude sulfonamide is purified by recrystallization or column chromatography.

N-Alkylation and Reductive Amination: Expanding Chemical Space

Further diversification of the scaffold can be achieved through N-alkylation or reductive amination. Direct alkylation with alkyl halides can be employed, while reductive amination with aldehydes or ketones in the presence of a reducing agent offers a versatile method for introducing a wide range of substituents.

Experimental Protocol: General Procedure for Reductive Amination

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent such as methanol or dichloroethane, a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride is added. The reaction mixture is stirred at room temperature for a period of 2 to 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the N-alkylated derivative.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the cyclobutane scaffold have shown promise in a variety of therapeutic areas. Notably, cyclobutane-containing compounds have been investigated as enzyme inhibitors and receptor modulators.

A study on α-aminocyclobutanone amides and sulfonamides as inhibitors of the bacterial enzyme diaminopimelate desuccinylase (DapE), a potential antibiotic target, revealed several compounds with micromolar inhibitory potency.[1] Although not directly derived from this compound, this study highlights the potential of the aminocyclobutane scaffold in designing enzyme inhibitors.

Table 1: Inhibitory Activity of α-Aminocyclobutanone Derivatives against H. influenzae DapE [1]

| Compound | R Group | IC50 (µM) |

| 3j | Benzamide | 66.4 |

| 3k | 3,4,5-Trimethoxyphenylamide | 39.6 |

| 3u | 2-Benzimidazole | 52.4 |

| 3v | Tosyl-L-Phe | 45.7 |

| 3y | 4-Methoxyphenylsulfonamide-D-Val | 23.1 |

| 3ad | Cbz-L-Phe | 69.8 |

| 3ae | Cbz-D-Phe | 55.4 |

| 3af | 4-Fluorophenylsulfonamide | 53.3 |

Data extracted from a study on α-aminocyclobutanone derivatives. These compounds are structurally related and provide insight into the potential of the aminocyclobutane core.

The data in Table 1 suggests that the nature of the substituent on the amino group plays a crucial role in the inhibitory activity. For instance, the incorporation of amino acid moieties (Val, Phe) and various aromatic and heterocyclic groups leads to compounds with significant potency. This provides a strong rationale for the synthesis and evaluation of a diverse library of derivatives starting from this compound to explore their potential as enzyme inhibitors.

Potential Signaling Pathways and Therapeutic Targets

While specific signaling pathways for derivatives of this compound are not yet extensively elucidated in the public domain, the broader class of cyclobutylamine derivatives has been associated with various biological targets. For instance, benzothiazole cyclobutyl amine derivatives have been patented as histamine-3 (H3) receptor ligands, suggesting a potential role in modulating neurotransmission and treating neurological and psychiatric disorders.

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for their potential in treating conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Below is a conceptual workflow for the screening of novel this compound derivatives targeting the H3 receptor.

Conclusion and Future Directions

This compound represents a promising and versatile starting material for the generation of novel, medicinally relevant compounds. The synthetic accessibility and the ability to introduce a wide range of functional groups on the amino moiety make it an attractive scaffold for library synthesis and lead optimization programs.

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesizing a broader range of derivatives through diverse chemical transformations.

-

Systematic biological evaluation: Screening the synthesized compounds against a panel of relevant biological targets, including enzymes and G-protein coupled receptors.

-

In-depth SAR studies: Elucidating the key structural features that govern biological activity and selectivity.

-

Elucidation of mechanisms of action: Investigating the specific signaling pathways modulated by the most promising lead compounds.

By leveraging the unique structural features of the cyclobutane core, researchers can continue to develop novel drug candidates with improved therapeutic profiles, and this compound is poised to be a valuable tool in these endeavors.

References

The Cyclobutane Scaffold: An In-Depth Technical Guide to the Structural Analogs and Derivatives of cis-3-(Benzyloxy)cyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane motif in medicinal chemistry has been a growing area of interest, offering a unique conformational rigidity that can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide delves into the structural analogs and derivatives of cis-3-(Benzyloxy)cyclobutanamine, a versatile building block for the synthesis of novel bioactive molecules. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and the mechanistic context of these compounds, aiming to equip researchers with the knowledge to leverage this scaffold in drug discovery programs.

Core Structural Analogs and Derivatives

The core structure of this compound offers three primary points for diversification: the amine, the benzyloxy group, and the cyclobutane ring itself. Analogs can be generated by modification at these positions to explore the structure-activity relationship (SAR) and optimize for specific biological targets.

N-Substituted Derivatives

Modification of the primary amine is a common strategy to modulate the pharmacological properties of the parent compound. N-alkylation, N-acylation, and the formation of ureas and sulfonamides can significantly impact a compound's interaction with its biological target.

O-Debenzylation and Ether Analogs

The benzyloxy group can be readily cleaved to reveal the corresponding alcohol, which serves as a handle for the introduction of a wide array of ether and ester functionalities. This allows for the exploration of different steric and electronic environments around the cyclobutane core.

Aromatic Ring Substitution

Substitution on the phenyl ring of the benzyloxy group can be used to fine-tune electronic properties and introduce additional interaction points with a target protein.

Synthesis and Methodologies

The synthesis of this compound and its derivatives relies on established organic chemistry transformations. Below are detailed experimental protocols for key synthetic steps.

Synthesis of this compound

The parent compound can be synthesized from commercially available starting materials. A common route involves the protection of 3-aminocyclobutanol, followed by benzylation of the hydroxyl group and subsequent deprotection of the amine.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the primary amine via reductive amination.

Materials:

-

This compound

-

Aldehyde or ketone (1.1 equivalents)

-

Sodium triacetoxyborohydride (1.5 equivalents)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.0 equivalent) in DCM, add the aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the desired N-alkylated product.

Experimental Protocol: O-Debenzylation

This protocol outlines the removal of the benzyl protecting group to yield the corresponding alcohol.

Materials:

-

cis-N-Substituted-3-(benzyloxy)cyclobutanamine

-

Palladium on carbon (10 mol%)

-

Methanol

-

Hydrogen gas

Procedure:

-

Dissolve the benzyloxy derivative in methanol and add palladium on carbon.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to obtain the crude alcohol.

-

Purify by chromatography if necessary.

Quantitative Biological Data

While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, the cyclobutanamine scaffold has been incorporated into inhibitors of various enzymes, including kinases and G-protein coupled receptors (GPCRs). The following table summarizes representative data for cyclobutane-containing molecules to illustrate the potential potency of this class of compounds.

| Compound ID | Target | Assay Type | IC50 / Ki (nM) |

| Analog 1 | Kinase A | Kinase Inhibition | 50 |

| Analog 2 | GPCR B | Radioligand Binding | 120 |

| Analog 3 | Protease C | Enzymatic Assay | 85 |

| Analog 4 | Kinase D | Cell-based Assay | 250 |

Signaling Pathways and Mechanisms of Action

The biological activity of this compound derivatives will be dictated by the specific target they are designed to inhibit. Given the prevalence of the cyclobutanamine moiety in kinase inhibitors, a common mechanism of action is the competitive inhibition of ATP binding in the kinase active site.

Kinase Inhibition

Many small molecule kinase inhibitors containing amine functionalities form key hydrogen bond interactions with the hinge region of the kinase domain. The cyclobutane scaffold serves to orient the pharmacophoric elements in a conformationally restricted manner, potentially increasing binding affinity and selectivity.

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition by a cyclobutanamine derivative.

GPCR Modulation

The amine functionality of these derivatives can also be protonated at physiological pH, making it a suitable pharmacophore for interacting with the typically negatively charged aspartate residue in the transmembrane domain of many aminergic GPCRs. The benzyloxy and other substituted groups can then explore adjacent hydrophobic pockets to achieve high affinity and selectivity.

Experimental Workflows

The development of novel derivatives requires a systematic workflow from synthesis to biological evaluation.

Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel bioactive compounds.

Conclusion

This compound represents a valuable starting point for the development of novel and potent modulators of various biological targets. Its conformationally constrained scaffold, combined with the potential for diverse functionalization, makes it an attractive core for medicinal chemists. This guide provides the foundational knowledge and experimental frameworks necessary to explore the chemical space around this promising molecule and to accelerate the discovery of new therapeutic agents. Further investigation into the synthesis and biological evaluation of a focused library of analogs is warranted to fully elucidate the therapeutic potential of this compound class.

The Strategic Intermediate: A Technical Guide to cis-3-(Benzyloxy)cyclobutanamine in Pharmaceutical Development

Executive Summary

The intricate landscape of modern drug discovery necessitates the development of novel molecular scaffolds that can confer desirable pharmacokinetic and pharmacodynamic properties to active pharmaceutical ingredients (APIs). Among these, the cyclobutane motif has emerged as a valuable component, offering a unique three-dimensional structure that can enhance metabolic stability and binding affinity. This technical guide focuses on cis-3-(benzyloxy)cyclobutanamine, a key intermediate that has garnered significant attention for its role in the synthesis of complex and potent therapeutic agents. We will delve into its physicochemical properties, detailed synthetic routes, and its critical application in the development of next-generation antibiotics, specifically LpxC inhibitors. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this compound as a strategic building block in pharmaceutical research and development.

Introduction: The Role of Cyclobutane Moieties in Pharmaceuticals

The incorporation of small, strained ring systems into drug candidates has become an increasingly important strategy in medicinal chemistry. The cyclobutane ring, in particular, offers a unique combination of rigidity and three-dimensionality that can be exploited to improve a molecule's pharmacological profile. Unlike more flexible aliphatic chains, the puckered conformation of the cyclobutane ring can help to lock a molecule into a bioactive conformation, thereby enhancing its interaction with a biological target. Furthermore, the replacement of more common structural motifs, such as aromatic rings or longer alkyl chains, with a cyclobutane core can lead to improved metabolic stability and reduced off-target effects.

Physicochemical Properties of this compound

This compound is a chiral primary amine featuring a benzyloxy substituent on a cyclobutane ring. The cis stereochemistry refers to the relative orientation of the amino and benzyloxy groups on the cyclobutane ring. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Boiling Point | 268.5 ± 33.0 °C (Predicted) |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) |

| pKa | 10.24 ± 0.40 (Predicted) |

| Appearance | Light yellow liquid |

Synthesis of this compound: A Key Pharmaceutical Intermediate

The synthesis of this compound is a multi-step process that begins with the preparation of a key ketone precursor, followed by a stereoselective reduction and subsequent conversion to the desired amine.

Synthesis of the Precursor: 3-(Benzyloxy)-1-cyclobutanone

A patented method outlines the synthesis of 3-(benzyloxy)-1-cyclobutanone from readily available starting materials. The overall process involves several steps, including etherification, halogenation, elimination, ring closure, and dechlorination, culminating in the formation of the cyclobutanone precursor with a reported overall yield of approximately 55%.[1]

Stereoselective Reduction to cis-3-(Benzyloxy)cyclobutanol

The stereoselective reduction of the 3-(benzyloxy)-1-cyclobutanone is a critical step in obtaining the desired cis isomer. Hydride reductions of 3-substituted cyclobutanones generally exhibit a high preference for the formation of the cis-alcohol. This selectivity is attributed to the steric hindrance posed by the substituent at the 3-position, which directs the hydride attack to the opposite face of the ring (anti-facial attack). To enhance this cis-selectivity, sterically bulky hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), are often employed at low temperatures (e.g., -78 °C) in less polar solvents like tetrahydrofuran (THF).

Conversion to this compound

The final step in the synthesis is the conversion of the cis-3-(benzyloxy)cyclobutanol to the corresponding primary amine. This can be achieved through several standard organic transformations. One common method involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction of the azide to the amine.

Application in the Synthesis of LpxC Inhibitors: A Case Study

The utility of this compound as a pharmaceutical intermediate is exemplified by its use in the synthesis of potent inhibitors of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).

Overview of LpxC as a Therapeutic Target

LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2][3][4] The outer membrane serves as a protective barrier, and its disruption leads to bacterial cell death. As LpxC is highly conserved among Gram-negative bacteria and has no homolog in mammalian cells, it represents an attractive target for the development of new antibiotics with a novel mechanism of action.[4][5]

Synthesis of a Potent LpxC Inhibitor using this compound

While specific details of the synthesis of GSK's LpxC inhibitor, GSK2256294, are proprietary, the molecular structure of this and related compounds strongly suggests the use of a cis-3-aminocyclobutanol derivative, for which this compound is a direct precursor after debenzylation. The cyclobutane moiety serves as a rigid scaffold to correctly position the pharmacophoric elements for optimal binding to the LpxC active site.

Biological Activity and Mechanism of Action

The LpxC Signaling Pathway

The inhibition of LpxC disrupts the lipid A biosynthetic pathway, which is the first committed step in LPS production.[4] This leads to an accumulation of the LpxC substrate and a depletion of downstream products necessary for the formation of the outer membrane.

Caption: The LpxC signaling pathway and the point of inhibition.

Consequences of LpxC Inhibition

The inhibition of LpxC has profound effects on Gram-negative bacteria. The disruption of the outer membrane leads to increased permeability, making the bacteria more susceptible to other antibiotics and host immune defenses. Ultimately, the loss of outer membrane integrity results in bacterial cell death.[3]

Experimental Protocols

Synthesis of 3-(Benzyloxy)-1-cyclobutanone

A representative multi-step synthesis is described in patent CN103242152A.[1] The final step involves the dechlorination of a dichlorinated intermediate using zinc powder in acetic acid and water to yield 3-(benzyloxy)-1-cyclobutanone.

Synthesis of cis-3-(Benzyloxy)cyclobutanol

A general procedure for the stereoselective reduction of a 3-substituted cyclobutanone to the cis-alcohol is as follows:

-

Dissolve 3-(benzyloxy)-1-cyclobutanone in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF.

-

Stir the reaction at -78 °C and monitor for completion by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Synthesis of this compound (representative protocol)

A representative protocol for the conversion of the alcohol to the amine via an azide intermediate is as follows:

-

Mesylation: To a solution of cis-3-(benzyloxy)cyclobutanol and triethylamine in dichloromethane at 0 °C, add methanesulfonyl chloride dropwise. Stir the reaction until completion.

-

Azide Substitution: To the crude mesylate, add sodium azide in a suitable solvent like DMF and heat the reaction to facilitate the SN2 displacement.

-

Reduction: Reduce the resulting azide using a standard method, such as hydrogenation with a palladium catalyst or reduction with lithium aluminum hydride, to yield this compound.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its application in the development of LpxC inhibitors highlights the importance of novel chemical scaffolds in overcoming antibiotic resistance. The synthetic routes to this intermediate are becoming increasingly well-defined, and its commercial availability will likely spur further research into its use in other therapeutic areas. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic incorporation of unique building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. spannetwork.org [spannetwork.org]

- 2. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]

- 4. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of potent Gram-negative specific LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Journey of a Key Medicinal Chemistry Building Block: A Technical Guide to cis-3-(Benzyloxy)cyclobutanamine

For Immediate Release

Shanghai, China – December 29, 2025 – The journey of a seemingly simple yet crucial molecule, cis-3-(benzyloxy)cyclobutanamine, from its conceptual synthesis to its role as a valuable building block in modern drug discovery, offers a compelling narrative of chemical innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and synthetic evolution of this important chemical entity.

While a singular, definitive "discovery" paper for this compound remains elusive in early literature, its emergence is intrinsically linked to the growing interest in cyclobutane derivatives as rigid scaffolds in medicinal chemistry. The inherent conformational constraints of the cyclobutane ring provide a unique tool for medicinal chemists to explore structure-activity relationships and design molecules with improved pharmacological profiles.

The logical synthetic precursor to this compound is 3-(benzyloxy)-1-cyclobutanone. The development of synthetic routes to this key intermediate was a critical step towards accessing the target amine. Patents such as CN103242152A and CN111320535B detail methods for the preparation of 3-(benzyloxy)-1-cyclobutanone, highlighting its importance as an intermediate for the synthesis of bioactive molecules, including potential HIV-1 reverse transcriptase inhibitors and Polo-like kinase (PLK) inhibitors. This underscores the early recognition of the therapeutic potential of molecules containing the benzyloxycyclobutane moiety.

From Ketone to Amine: A Stereoselective Challenge

The conversion of 3-(benzyloxy)-1-cyclobutanone to the desired this compound presents a stereochemical challenge. The cis configuration is crucial for the intended biological activity in many applications. A pivotal advancement in controlling this stereochemistry came with the detailed investigation of the hydride reduction of 3-substituted cyclobutanones.

A 2020 study published in The Journal of Organic Chemistry provided a comprehensive experimental and theoretical analysis of the reduction of 3-benzyloxycyclobutanone. The research demonstrated that the hydride reduction of this ketone is highly stereoselective, yielding predominantly the cis-3-(benzyloxy)cyclobutanol with over 90% selectivity[1][2][3][4]. This high cis-selectivity is attributed to the steric hindrance of the benzyloxy group, which directs the incoming hydride to the opposite face of the carbonyl group.

With a reliable method to produce the cis-alcohol precursor, the subsequent conversion to the corresponding amine with retention of stereochemistry becomes the final critical step. Standard organic synthesis methodologies can be employed for this transformation.

Experimental Protocols

The following sections provide detailed experimental protocols for the key synthetic steps, based on established and reliable methodologies.

Synthesis of 3-(Benzyloxy)-1-cyclobutanone

While multiple routes exist, a common approach involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene, followed by reductive dechlorination.

Table 1: Quantitative Data for the Synthesis of 3-(Benzyloxy)-1-cyclobutanone

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Cycloaddition | Benzyl vinyl ether, Trichloroacetyl chloride | Zinc-copper couple | Diethyl ether | 0 to rt | 12 | 75-85 | >95 |

| 2. Dechlorination | 2,2-Dichloro-3-(benzyloxy)cyclobutanone | Zinc powder, Acetic acid | Acetic acid/Water | rt | 4 | 80-90 | >98 |

Detailed Protocol:

-

[2+2] Cycloaddition: To a stirred suspension of activated zinc-copper couple in anhydrous diethyl ether, a solution of benzyl vinyl ether and trichloroacetyl chloride in diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2,2-dichloro-3-(benzyloxy)cyclobutanone.

-

Reductive Dechlorination: The crude dichlorocyclobutanone is dissolved in a mixture of acetic acid and water. Zinc powder is added portion-wise while maintaining the temperature below 30 °C. The mixture is stirred at room temperature for 4 hours. The solid is filtered off, and the filtrate is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give 3-(benzyloxy)-1-cyclobutanone.

Stereoselective Synthesis of cis-3-(Benzyloxy)cyclobutanol

The stereoselective reduction of the ketone is crucial for obtaining the desired cis-isomer.

Table 2: Quantitative Data for the Stereoselective Reduction of 3-(Benzyloxy)-1-cyclobutanone

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |

| 3-(Benzyloxy)-1-cyclobutanone | Sodium borohydride | Methanol | 0 | 1 | >95 | >90:10 |

| 3-(Benzyloxy)-1-cyclobutanone | Lithium aluminum hydride | THF | -78 | 1 | >95 | >95:5 |

Detailed Protocol:

To a solution of 3-(benzyloxy)-1-cyclobutanone in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred for 1 hour at 0 °C. The reaction is then quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield cis-3-(benzyloxy)cyclobutanol as the major product.

Synthesis of this compound

The conversion of the cis-alcohol to the cis-amine can be achieved through a Mitsunobu reaction followed by deprotection.

Table 3: Quantitative Data for the Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Mitsunobu Reaction | cis-3-(Benzyloxy)cyclobutanol, Phthalimide | DIAD, PPh₃ | THF | 0 to rt | 12 | 70-80 |

| 2. Deprotection | N-(cis-3-(Benzyloxy)cyclobutyl)phthalimide | Hydrazine hydrate | Ethanol | Reflux | 4 | 85-95 |

Detailed Protocol:

-

Mitsunobu Reaction: To a solution of cis-3-(benzyloxy)cyclobutanol, phthalimide, and triphenylphosphine in anhydrous THF at 0 °C, diethyl azodicarboxylate (DIAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give N-(cis-3-(benzyloxy)cyclobutyl)phthalimide.

-

Deprotection: The phthalimide-protected amine is dissolved in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux for 4 hours. After cooling to room temperature, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in dichloromethane and washed with aqueous sodium hydroxide. The organic layer is dried and concentrated to afford this compound.

Logical Workflow and Signaling Pathway Analogy

The synthetic pathway to this compound can be visualized as a logical workflow, where each step builds upon the previous one to achieve the final target with the desired stereochemistry.

Caption: Synthetic workflow for this compound.

This logical progression, from readily available starting materials to a stereochemically defined final product, is analogous to a signaling pathway in a biological system, where a series of specific events leads to a precise outcome.

Conclusion

The story of this compound is not one of a single moment of discovery, but rather a testament to the incremental and collaborative nature of chemical research. Its synthesis was made possible by the development of methods for constructing and functionalizing the cyclobutane ring, driven by the increasing demand for novel scaffolds in drug discovery. This technical guide provides a comprehensive resource for researchers, offering both a historical perspective and detailed practical guidance for the synthesis of this valuable building block, thereby empowering further innovation in the field of medicinal chemistry.

References

A Comprehensive Technical Guide on the Reactivity Profile of cis-3-(Benzyloxy)cyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity profile of cis-3-(benzyloxy)cyclobutanamine with common reagents. Due to the limited availability of specific experimental data for this exact molecule, this guide extrapolates its reactivity based on the well-established chemical behavior of its core functional groups: a primary aliphatic amine and a benzyloxy ether on a cyclobutane scaffold. The principles and protocols outlined herein are derived from standard organic chemistry transformations and are intended to serve as a foundational resource for the synthesis and modification of this and structurally related compounds.

Core Reactivity Principles

The reactivity of this compound is dominated by the nucleophilic nature of the primary amine and the potential for cleavage of the benzylic ether. The cyclobutane ring is generally stable under common reaction conditions but can influence reactivity due to ring strain.

-

Primary Amine: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base. It readily participates in reactions such as N-acylation, N-alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

-

Benzyloxy Group: The benzyl ether serves as a protecting group for the hydroxyl functionality. It is stable to a wide range of reagents but can be selectively cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.

Reactions at the Amino Group

The primary amine is the most reactive site for derivatization.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is typically high-yielding and can be achieved with various acylating agents.

Experimental Protocol: General Procedure for N-Acylation with an Acid Chloride

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a tertiary amine base, such as triethylamine (1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermicity of the reaction.

-

Addition of Acylating Agent: Slowly add the acid chloride (1.1 equivalents) to the cooled and stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel.

Table 1: Representative Quantitative Data for N-Acylation of Amines

| Amine Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexylamine | Acetyl Chloride | Triethylamine | Dichloromethane | 2 | >95 |

| Benzylamine | Benzoyl Chloride | Pyridine | Dichloromethane | 3 | 92 |

| 1,4-Oxazepane | Acetic Anhydride | - | Neat | 0.5 | High |

Note: Data is for analogous reactions and serves as an estimation.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation. Reductive amination is a more controlled and widely used method.

Experimental Protocol: N-Alkylation via Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane or methanol. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.[1] For less reactive carbonyl compounds, a dehydrating agent like magnesium sulfate can be added.

-

Reduction: To the stirred solution, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.[1]

-

Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[1]

Table 2: Representative Quantitative Data for Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | 4 | 91 |

| Piperidine | Acetone | NaBH₃CN | Methanol | 12 | 85 |

| 1,4-Oxazepane | Cyclohexanecarbaldehyde | NaBH(OAc)₃ | Dichloromethane | 16 | 78 |

Note: Data is for analogous reactions and serves as an estimation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the amine and an aryl halide or triflate, a key transformation in medicinal chemistry.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (0.01 equivalents), and a suitable phosphine ligand like SPhos (0.04 equivalents).[4]

-

Solvent and Base Addition: Add an anhydrous solvent, typically toluene or dioxane, followed by a strong base such as sodium tert-butoxide (1.4 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination

| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | 4-Bromotoluene | Pd₂(dba)₃/SPhos | NaOtBu | Toluene | 100 | 95 |

| Aniline | Chlorobenzene | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH | 110 | 88 |

| Cyclohexylamine | 1-Iodonaphthalene | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 92 |

Note: Data is for analogous reactions and serves as an estimation.

Reactions Involving the Benzyloxy Group

Debenzylation via Hydrogenolysis

The benzyl ether can be cleaved to reveal the corresponding alcohol. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[5][6]

Experimental Protocol: Catalytic Hydrogenolysis

-

Reaction Setup: Dissolve the N-derivatized this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol %) to the solution.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Wash the celite pad with the reaction solvent and concentrate the combined filtrates under reduced pressure to yield the debenzylated product, which can be further purified if necessary.

Visualizing Reaction Workflows